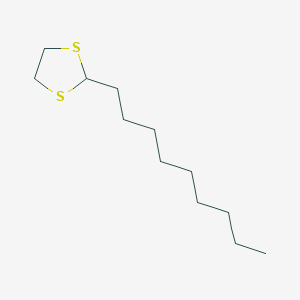

1,3-Dithiolane, 2-nonyl-

Description

Contextualizing 1,3-Dithiolanes in Organic Synthesis and Chemical Research

1,3-Dithiolanes are significant in the field of organic synthesis, primarily for their role as protecting groups for carbonyl compounds such as aldehydes and ketones. wikipedia.orgorganic-chemistry.orgresearchgate.net This protective function is crucial in multi-step syntheses where specific reactive sites need to be shielded from undesired reactions. researchgate.net The formation of a 1,3-dithiolane (B1216140) from a carbonyl compound is typically achieved through condensation with 1,2-ethanedithiol (B43112), a reaction often catalyzed by Brønsted or Lewis acids. organic-chemistry.org

Beyond their use as protecting groups, 1,3-dithiolanes are valuable intermediates in various organic transformations. researchgate.netwiley.com The acidity of the C-H bond at the 2-position allows for deprotonation, creating a nucleophilic center that can participate in carbon-carbon bond-forming reactions, a concept central to umpolung (reactivity inversion). wikipedia.orgbeilstein-journals.org

Significance of Alkyl-Substituted 1,3-Dithiolanes in Contemporary Chemistry

The presence of an alkyl substituent, such as the nonyl group in 1,3-Dithiolane, 2-nonyl-, significantly influences the compound's physical and chemical properties. The long alkyl chain imparts a hydrophobic character to the molecule, making it more soluble in nonpolar organic solvents. vulcanchem.com

Alkyl-substituted 1,3-dithiolanes are subjects of interest in various research areas. For instance, they have been investigated for their potential applications in material science, where the sulfur-rich structure can act as a crosslinking agent. vulcanchem.com Furthermore, the development of new synthetic methodologies, such as cobalt-catalyzed olefination reactions, has expanded the utility of alkyl-substituted 1,3-dithiolanes in creating complex alkene structures. wiley.com

Research Scope and Objectives Pertaining to 1,3-Dithiolane, 2-nonyl-

Research on 1,3-Dithiolane, 2-nonyl- primarily focuses on its synthesis, characterization, and potential applications. A common synthetic route involves the reaction of nonyl aldehyde with a sulfurating agent to form an intermediate, which then undergoes cyclization to yield the dithiolane ring. vulcanchem.com

Detailed research findings include the spectroscopic characterization of the compound. In nuclear magnetic resonance (NMR) spectroscopy, the protons on the dithiolane ring typically show signals in the range of δ 2.5–3.5 ppm, while the nonyl chain protons appear between δ 0.8–1.5 ppm. vulcanchem.com Infrared (IR) spectroscopy would be expected to show characteristic stretching vibrations for S–S and C–S bonds around 500–700 cm⁻¹. vulcanchem.com

Physicochemical Properties of 1,3-Dithiolane, 2-nonyl-

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄S₂ |

| Molecular Weight | 232.449 g/mol |

| Exact Mass | 232.132 g/mol |

| LogP (Partition Coefficient) | 4.933 |

| Polar Surface Area (PSA) | 50.60 Ų |

Data sourced from chemical databases. vulcanchem.com

Interactive Data Table: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄S₂ | vulcanchem.com |

| Molecular Weight (g/mol) | 232.449 | vulcanchem.com |

| Exact Mass | 232.132 | vulcanchem.com |

| LogP (Partition Coeff.) | 4.933 | vulcanchem.com |

| PSA (Polar Surface Area) | 50.60 Ų | vulcanchem.com |

Table of Compound Names

| Compound Name |

|---|

| 1,2-dibromo-2-methylpropane |

| 1,2-ethanedithiol |

| 1,3-Dithiolane |

| 1,3-Dithiolane, 2-nonyl- |

| 2-alkyl-1,3-dithiane |

| 2-chloro-1,3-dithiane |

| 2-cyano-5-dimethylamino-1,3-dithianes |

| 2-lithio-1,3-dithianes |

| 2-Methylene-1,3-dithiolane |

| 2-nonylidene-1,3-dithiolane |

| 3-(1,3-dithian-2-ylidene)pentane-2,4-dione |

| aldehydes |

| b-Keto 1,3-dithianes |

| carbon disulfide |

| dithiocarbamate |

| ketones |

| nonyl aldehyde |

| phosphorus pentasulfide |

| tert-butyl bromide |

Structure

3D Structure

Properties

CAS No. |

131195-53-4 |

|---|---|

Molecular Formula |

C12H24S2 |

Molecular Weight |

232.5 g/mol |

IUPAC Name |

2-nonyl-1,3-dithiolane |

InChI |

InChI=1S/C12H24S2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3 |

InChI Key |

DYNKHQGIKHTBME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1SCCS1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dithiolane, 2 Nonyl and Its Derivatives

Condensation Reactions Utilizing 1,2-Ethanedithiol (B43112) and Carbonyl Precursors

The formation of the 1,3-dithiolane (B1216140) ring from an aldehyde or ketone and 1,2-ethanedithiol is a reversible reaction typically catalyzed by acids. wikipedia.orgrsc.org This dithioacetalization is a cornerstone of protecting group chemistry due to the stability of the resulting dithiolane ring under both acidic and basic conditions. niscpr.res.in

A multitude of catalyst systems have been developed to improve the efficiency, yield, and reaction conditions for 1,3-dithiolane synthesis. The choice of catalyst can significantly impact the reaction, allowing for milder conditions and greater functional group tolerance. Early methods often relied on strong protic or Lewis acids. niscpr.res.inthieme-connect.com Modern approaches, however, favor solid-supported, reusable, and milder catalysts to enhance the environmental and practical aspects of the synthesis. niscpr.res.insid.ir

Key catalytic systems include:

Solid Acid Catalysts : Reagents like silica (B1680970) sulfuric acid (SSA) and perchloric acid adsorbed on silica gel (HClO₄-SiO₂) have proven to be highly efficient, often enabling reactions under solvent-free conditions at room temperature. niscpr.res.inorganic-chemistry.org Other solid catalysts such as polystyrene-supported aluminum chloride (Ps-AlCl₃), bentonite, and tungstophosphoric acid have also been effectively employed. rsc.orgsid.irorganic-chemistry.orgchemicalbook.com

Lewis Acids and Metal Triflates : A variety of Lewis acids, including InCl₃, LiBF₄, NiCl₂, and SiCl₄, catalyze dithioacetalization. niscpr.res.inrsc.org Metal triflates, such as those of Lithium (Li), Indium (In), Scandium (Sc), and Praseodymium (Pr), are particularly effective and often recyclable. niscpr.res.inorganic-chemistry.orgchemicalbook.com

Halogen-Based Catalysts : N-Bromosuccinimide (NBS) and molecular iodine are mild and efficient catalysts for this transformation, proceeding under neutral conditions. thieme-connect.comorganic-chemistry.org

Ionic Liquids : Brønsted acidic ionic liquids have been used as recyclable media and catalysts for the formation of 1,3-dithiolanes. chemicalbook.comoup.com

The table below summarizes various catalyst systems used for the formation of 1,3-dithiolanes.

| Catalyst System | Typical Conditions | Key Features | References |

| Silica Sulfuric Acid (SSA) | Acetonitrile, Room Temp. | Reusable, mild, chemoselective | niscpr.res.in |

| N-Bromosuccinimide (NBS) | Dichloromethane, Room Temp. | Mild, neutral, chemoselective | thieme-connect.com |

| Perchloric Acid/Silica Gel | Solvent-free, Room Temp. | Highly efficient, reusable | organic-chemistry.orgchemicalbook.com |

| Praseodymium Triflate (Pr(OTf)₃) | Solvent | Recyclable, chemoselective for aldehydes | organic-chemistry.orgchemicalbook.com |

| Lithium Bromide (LiBr) | Solvent-free, 75-80°C | Neutral conditions, chemoselective | thieme-connect.com |

| Polystyrene-AlCl₃ (Ps-AlCl₃) | Dichloromethane | Heterogeneous, reusable, mild | sid.ir |

| Iodine (I₂) | Solvent | Catalytic amounts, mild conditions | organic-chemistry.org |

| Amberlyst-15 | Solvent | Chemoselective based on temperature | rsc.org |

A significant advantage of modern catalytic systems is their ability to chemoselectively protect aldehydes in the presence of ketones. niscpr.res.inthieme-connect.com This selectivity is generally attributed to the lower steric hindrance and higher electrophilicity of aldehydes compared to ketones. rsc.orgsid.ir

Several catalyst systems demonstrate high chemoselectivity:

Silica Sulfuric Acid (SSA) has been shown to convert benzaldehyde (B42025) to its corresponding 1,3-dithiolane in minutes at room temperature, while acetophenone (B1666503) remains unreacted under the same conditions. niscpr.res.in

N-Bromosuccinimide (NBS) allows for the selective dithioacetalization of an aldehyde in an equimolar mixture with a ketone, with the ketone being fully recovered. thieme-connect.com

Supported Lewis acids , such as Ps-AlCl₃ and SiO₂-AlCl₃, can effectively discriminate between aldehydes and ketones. sid.ir

Amberlyst-15 resin allows for the protection of aldehydes at room temperature, whereas ketones require reflux conditions to react, providing a simple method for selective protection. rsc.org

Lithium Bromide (LiBr) is particularly effective for the chemoselective dithioacetalization of aromatic and α,β-unsaturated aldehydes over other types of aldehydes and ketones. thieme-connect.com

This chemoselectivity is a crucial tool in multi-step syntheses of complex molecules where selective protection of one carbonyl group over another is required. thieme-connect.comsid.ir

Advanced Synthetic Routes to Substituted 1,3-Dithiolanes

Beyond the direct condensation to form 2-substituted-1,3-dithiolanes, more advanced methods allow for the synthesis of complex and functionally diverse dithiolane structures.

2-Ylidene-1,3-dithiolanes are derivatives featuring an exocyclic double bond at the C2 position of the dithiolane ring. These compounds are valuable intermediates and have applications in materials science. researchgate.net

One-pot synthetic procedures have been developed for their preparation. A common method involves the reaction of a compound with an active methylene (B1212753) group (e.g., malononitrile) with carbon disulfide in the presence of a base, followed by the addition of a 1,2-dihaloethane. researchgate.net An alternative route starts with pre-formed disodium (B8443419) alk-1-ene-1,1-dithiolates which are then cyclized by reacting with 1,2-dichloroalkanes. researchgate.net

Achieving stereochemical control during the synthesis or derivatization of dithiolanes is essential for the preparation of chiral molecules. While the initial formation of a 2-substituted dithiolane from an achiral aldehyde like decanal (B1670006) does not create a stereocenter, subsequent reactions on the dithiolane ring or the use of chiral precursors can involve stereocontrol.

Diastereoselective Oxidation : The oxidation of a pre-existing 2-substituted 1,3-dithiolane can be performed diastereoselectively. For instance, the oxidation of 2-substituted dithiolanes to the corresponding monosulfoxides using tert-butyl hydroperoxide can be catalyzed by titanocene (B72419) dichloride (Cp₂TiCl₂), leading to good diastereoselectivity. thieme-connect.com

Enzymatic Approaches : In the synthesis of related 1,3-oxathiolane (B1218472) nucleoside analogues, enzymes have been used to achieve high enantiomeric excess, demonstrating the potential for biocatalysis in controlling the stereochemistry of five-membered sulfur-containing heterocycles. beilstein-journals.org

Derivatization Strategies of the 1,3-Dithiolane Scaffold

The 1,3-dithiolane group is not merely a protecting group; its unique reactivity allows for a variety of transformations, making it a versatile synthetic intermediate.

C-2 Deprotonation and Alkylation : The proton at the C-2 position of a 1,3-dithiolane derived from an aldehyde is acidic and can be removed by a strong base, such as butyllithium (B86547) (BuLi) or lithium hexamethyldisilazide (LiHMDS). wikipedia.org The resulting C-2 lithioanion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides), enabling the formation of a new carbon-carbon bond at the C-2 position.

Fragmentation to Dithioesters : Under certain conditions, particularly with heat, the C-2 anion of a 2-aryl-1,3-dithiolane can undergo fragmentation, leading to the formation of a dithiocarboxylate. wikipedia.org This reactivity has been harnessed in a one-pot synthesis of dithioesters by trapping the dithiocarboxylate intermediate with an alkylating agent. acs.org

Cobalt-Catalyzed Olefination : A recently developed method shows that 1,3-dithiolanes can react with Grignard reagents in the presence of a cobalt catalyst to form multi-substituted alkenes. wiley.com This reaction proceeds through the activation and cleavage of the C-S bonds. wiley.com

Oxidation : The sulfur atoms of the dithiolane ring can be oxidized to form sulfoxides and sulfones, which can alter the chemical properties and reactivity of the molecule.

Introduction of Diverse Functionalities

The introduction of new functional groups onto the 2-nonyl-1,3-dithiolane scaffold is primarily accomplished by leveraging the reactivity of its C2 lithiated anion. This nucleophilic species readily reacts with various electrophiles, allowing for the formation of new carbon-carbon bonds and the incorporation of diverse functionalities.

A prominent strategy, demonstrated in the synthesis of analogous 1,3-dithiane (B146892) derivatives, involves the addition of the lithium anion of the dithioacetal to appropriately functionalized aldehydes. princeton.edunih.gov This reaction typically yields a secondary alcohol, effectively attaching a hydroxy-substituted alkyl or aryl group at the C2 position of the dithiolane ring. For instance, the reaction with 2-methoxybenzaldehyde (B41997) introduces a hydroxyphenylmethyl group, creating a more complex molecular architecture. princeton.edunih.gov This method serves as a cornerstone for building libraries of compounds with systematic variations. nih.gov

Another, albeit less common, method for functionalization involves the base-mediated fragmentation of the dithiolane ring itself. nih.gov In studies on 2-aryl-1,3-dithiolanes, treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at elevated temperatures causes the ring to open, generating a dithiocarboxylate anion. nih.gov This intermediate can then be captured by alkylating agents, such as methyl iodide, to furnish dithioester derivatives. nih.gov This approach fundamentally alters the core structure, transforming the cyclic thioacetal into an acyclic dithioester.

Synthesis of Novel 1,3-Dithiolane, 2-nonyl- Analogues

The synthesis of novel analogues of 2-nonyl-1,3-dithiolane extensively utilizes the nucleophilic addition strategy outlined previously. By systematically varying the aldehyde used as the electrophile, a large library of analogues can be assembled. princeton.edunih.gov This approach allows for precise modifications to the molecule, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

The general synthetic scheme involves the deprotonation of 2-nonyl-1,3-dithiolane with butyllithium to form the lithiated intermediate, followed by the addition of a selected aldehyde. Subsequent workup and purification yield the desired analogue. Research on the closely related 2-nonyl-1,3-dithiane has shown that this method can be used to create extensive compound libraries. princeton.edunih.gov For example, a 30-member library of analogues was generated by reacting the lithiated dithiane with a series of functionalized aldehydes. princeton.edu The versatility of this reaction allows for the incorporation of aromatic rings, heterocyclic systems, and various substituted alkyl chains.

The table below illustrates the synthesis of potential novel analogues based on established reactions with different aldehydes.

| Reactant (Aldehyde) | Resulting Functional Group at C2 | Analogue Class | Reference |

| 2-Methoxybenzaldehyde | (Hydroxy)(2-methoxyphenyl)methyl | Aromatic alcohol | nih.gov |

| Acetaldehyde | 1-Hydroxyethyl | Aliphatic alcohol | nih.gov |

| Decanal | 1-Hydroxydecyl | Long-chain aliphatic alcohol | nih.gov |

This synthetic flexibility is crucial for developing new molecules. For instance, analogues containing amino-phenyl groups have been prepared from t-Boc-protected amino acids, showcasing the method's compatibility with protected functional groups. princeton.edunih.gov Following the coupling reaction, the dithiolane group itself can be removed (deprotected) if the target molecule is the corresponding ketone, highlighting the role of the dithiolane as a versatile protecting group and a synthetic intermediate. princeton.edunih.gov

Reactivity and Reaction Mechanisms of 1,3 Dithiolane, 2 Nonyl

Ring-Opening and Cleavage Mechanisms of the 1,3-Dithiolane (B1216140) Ring

The 1,3-dithiolane group is widely used as a protecting group for carbonyl compounds because of its stability under both acidic and basic conditions. organic-chemistry.orgresearchgate.net A crucial step in many synthetic sequences is the subsequent deprotection or "dethioacetalization" to regenerate the parent carbonyl group. organic-chemistry.org This process involves the cleavage of the C-S bonds.

A variety of reagents and catalysts have been developed for the cleavage of 1,3-dithiolanes. These methods often involve oxidative or Lewis acid-assisted pathways.

Metal-Based Reagents: Historically, heavy metal salts such as mercury(II) (e.g., HgCl₂/CaCO₃ or HgO) and thallium(III) nitrate (B79036) were frequently used. organic-chemistry.orgchemicalbook.com These reagents facilitate hydrolysis, but their toxicity has led to the development of greener alternatives. Copper(II) salts, like CuCl₂ or Cu(NO₃)₂, often supported on silica (B1680970) gel or clay, provide effective cleavage under milder conditions. researchgate.netchemicalbook.com

Halogen-Based Reagents: Reagents containing halogens in a positive oxidation state are effective for dithiolane cleavage. Examples include N-bromosuccinimide (NBS) in acetone (B3395972) and molecular iodine (I₂), often in combination with an oxidant or under photochemical conditions. chemicalbook.comresearchgate.net A catalytic system using iodine (5 mol%) activated by 30% aqueous hydrogen peroxide in a micellar system has been shown to be a mild and efficient protocol. organic-chemistry.orglookchem.com Vanadium-dependent haloperoxidases can also catalyze this cleavage through the enzymatic formation of hypobromous acid, representing a biocatalytic approach. acs.org

Oxidative Cleavage: Various oxidizing agents can cleave the dithiolane ring. Oxone®, an inexpensive and versatile oxidant, is commonly used. researchgate.net Other systems include hydrogen peroxide activated by an iodine catalyst and o-iodoxybenzoic acid (IBX). organic-chemistry.org Photochemical deprotection, involving an electron transfer from the dithiolane to a triplet sensitizer (B1316253) in the presence of oxygen, has also been studied mechanistically. researchgate.netnih.govresearchgate.net The resulting dithiane radical cation undergoes C-S bond cleavage, and the superoxide (B77818) anion is believed to drive the deprotection reaction. nih.gov

Acid Catalysis: Strong protic acids adsorbed onto solid supports, such as perchloric acid on silica gel (HClO₄-SiO₂) or Amberlyst-15, can catalyze the hydrolysis of the dithiolane ring. researchgate.netrsc.org

The table below summarizes a selection of catalyst systems used for the deprotection of 1,3-dithiolanes.

Table 1: Selected Catalyst Systems for Dethioacetalization of 1,3-Dithiolanes

| Catalyst/Reagent System | Conditions | Notes |

|---|---|---|

| Cu(NO₃)₂·2.5H₂O / Montmorillonite K10 | Solid state, sonication, room temp. | Efficient for aromatic and aliphatic derivatives. researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Solvent-free | Mild and efficient for various aldehydes and ketones. tandfonline.com |

| Iodine (I₂) / H₂O₂ / SDS | Aqueous micellar system, room temp. | Green, catalytic, and neutral conditions. organic-chemistry.orglookchem.com |

| o-Iodoxybenzoic acid (IBX) / β-Cyclodextrin | Water, room temp. | Neutral conditions, high efficiency. organic-chemistry.org |

| Vanadium-dependent haloperoxidase (VHPO) | H₂O₂, catalytic NaBr | Biocatalytic, high chemoselectivity. acs.org |

| Perchloric acid / Silica gel (HClO₄-SiO₂) | Solvent-free, room temp. | Extremely efficient and reusable catalyst. organic-chemistry.org |

Beyond simple cleavage, the 1,3-dithiolane ring can participate in more complex transformations.

Ring Fragmentation: In the presence of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS), 2-aryl-1,3-dithiolanes can undergo ring fragmentation to produce dithiocarboxylate anions. nih.gov These anions can then be trapped by electrophiles like alkyl halides to form dithioesters. nih.gov

Ring Expansion: Propargylamines bearing a 1,3-dithiolane ring can rearrange under basic conditions (e.g., KOtBu) to form larger, eight-membered S,S-heterocycles through an expansion of the dithiolane ring. acs.org

[3+2]-Cycloreversion: Certain 2-silylated 1,3-dithiolanes, upon desilylation, form a carbanion that can undergo a [3+2]-cycloreversion, leading to the formation of substituted ethenes. beilstein-journals.org This provides a novel pathway to tetrasubstituted alkenes. beilstein-journals.org

Oxidative Transformations of the Thioether Linkages

The sulfur atoms in the 2-nonyl-1,3-dithiolane ring are susceptible to oxidation, similar to other thioethers. This can lead to the formation of sulfoxides and sulfones. Microbial oxidation of 1,3-dithiolanes can produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com Chemical oxidation of 2-phenyl-1,3-dithiolane (B1617770) with tert-butyl hydroperoxide and a titanium catalyst has been shown to yield a monosulfoxide derivative diastereoselectively. chemicalbook.com The formation of such oxidized species can also be a key step in certain ring-cleavage mechanisms. For example, the oxidation of the dithiane to a dithiane-1-oxide can facilitate subsequent acid-catalyzed cleavage. thieme-connect.de

Formation of Sulfoxides and Sulfones

The oxidation of 2-substituted-1,3-dithiolanes, such as 1,3-Dithiolane, 2-nonyl-, leads to the formation of sulfoxides and subsequently sulfones. britannica.comjchemrev.comacsgcipr.orgorganic-chemistry.org The sulfur atoms in the dithiolane ring are susceptible to oxidation by various oxidizing agents. Common reagents used for this transformation include sodium metaperiodate (NaIO4), hydrogen peroxide (H2O2), and m-chloroperoxybenzoic acid (m-CPBA). britannica.comtandfonline.com

The initial oxidation of one of the sulfur atoms yields a monosulfoxide. Further oxidation of the remaining sulfide (B99878) or the sulfoxide (B87167) group can lead to the formation of a sulfone-sulfide or a bis-sulfoxide, and ultimately a disulfone (sulfone-sulfone). nih.govrsc.org The specific products obtained depend on the oxidant used and the reaction conditions. For instance, vigorous oxidation with reagents like potassium permanganate (B83412) (KMnO4) tends to produce sulfones. britannica.com

The oxidation process can be chemoselective, with certain reagents favoring the formation of sulfoxides over sulfones. researchgate.net For example, careful control of stoichiometry and reaction conditions when using oxidants like H2O2 can selectively yield sulfoxides. acsgcipr.org The use of catalysts, such as titanocene (B72419) dichloride (Cp2TiCl2), can also influence the outcome and efficiency of the oxidation. thieme-connect.comthieme-connect.com

Diastereoselectivity in Oxidation Processes

The oxidation of 2-substituted-1,3-dithiolanes is often a diastereoselective process, meaning that one diastereomer of the resulting sulfoxide is formed in preference to the other. thieme-connect.comthieme-connect.comchemicalbook.com The stereochemical outcome is largely influenced by the steric hindrance of the substituent at the 2-position.

Generally, the oxidant attacks the sulfur atom from the less hindered face of the dithiolane ring, which is typically the side opposite to the 2-substituent (trans-attack). tandfonline.comnih.gov This results in the preferential formation of the trans-sulfoxide. The degree of diastereoselectivity can vary depending on the size of the 2-substituent. For instance, the oxidation of 2-tert-butyl-1,3-dithiolane proceeds with high diastereoselectivity to give the trans-oxide, while the oxidation of 2-methyl-1,3-dithiolane (B1585268) shows lower selectivity. tandfonline.comresearchgate.net

Further oxidation of the monosulfoxide to a dioxide also exhibits stereoselectivity, often favoring the formation of the trans-1,3-dioxide. tandfonline.comrsc.org The use of specific catalysts, such as titanocene dichloride, has been shown to yield good diastereoselectivities in the mono-oxidation of 2-substituted 1,3-dithiolanes. thieme-connect.comthieme-connect.com Enzymatic oxidations can also exhibit high enantio- and diastereoselectivity. nih.gov

Table 1: Diastereoselectivity in the Oxidation of 2-Substituted-1,3-dithiolanes

| 2-Substituent | Oxidizing Agent | Major Product | Diastereomeric Ratio (trans:cis) | Reference |

| Methyl | m-Chloroperoxybenzoic acid | trans-1-oxide | 3:2 | tandfonline.com |

| Phenyl | m-Chloroperoxybenzoic acid | trans-1-oxide | Predominantly trans | tandfonline.com |

| tert-Butyl | m-Chloroperoxybenzoic acid | trans-1-oxide | Cleanly trans | tandfonline.com |

| Phenyl | t-BuOOH / Cp2TiCl2 | trans-monosulfoxide | Diastereoselective | chemicalbook.com |

Nucleophilic and Electrophilic Reactions Involving the 1,3-Dithiolane Core

The 1,3-dithiolane ring is a versatile functional group that can participate in both nucleophilic and electrophilic reactions, primarily centered around the C-2 position.

Substitution Reactions at the 2-Position

The hydrogen atom at the C-2 position of a 1,3-dithiolane is acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a 2-lithio-1,3-dithiane. organic-chemistry.orgddugu.ac.in This lithiated intermediate is a potent nucleophile and can react with a wide range of electrophiles in what is known as the Corey-Seebach reaction. organic-chemistry.org This "umpolung" (polarity reversal) of the carbonyl group's reactivity is a powerful tool in organic synthesis. ddugu.ac.in

The resulting 2-substituted-1,3-dithiolane can be hydrolyzed to regenerate a carbonyl group, effectively allowing for the synthesis of various aldehydes and ketones. ddugu.ac.inmdpi.com The lithiated dithiane can react with:

Alkyl halides organic-chemistry.orgddugu.ac.in

Epoxides ddugu.ac.in

Aldehydes and ketones organic-chemistry.orgddugu.ac.in

Nitriles ddugu.ac.in

Carbon dioxide ddugu.ac.in

While 1,3-dithianes are more commonly used for these reactions due to the stability of their lithiated derivatives, metallated 1,3-dithiolanes can undergo fragmentation. organic-chemistry.org However, methods have been developed for the successful alkylation and other substitution reactions at the 2-position of 1,3-dithiolanes. nih.gov For instance, 2-aryl-1,3-dithiolanes can be deprotonated with LiHMDS and subsequently react with alkyl halides to form dithioesters. nih.gov

Reactivity of Unsaturated Dithiolane Derivatives

Unsaturated derivatives of 1,3-dithiolane, such as 1,3-dithioles, exhibit their own distinct reactivity. The 1,3-dithiole ring system can be considered aromatic when it forms a 1,3-dithiolylium cation, which possesses a 6π electron system. chemicalbook.com This cation is highly electrophilic at the C-2 position and readily reacts with nucleophiles. chemicalbook.com

Unsaturated dithiolane derivatives can also undergo cycloaddition reactions. For example, trans-2-methylene-1,3-dithiolane 1,3-dioxide, an unsaturated derivative, participates in highly diastereoselective 1,3-dipolar cycloaddition reactions with various betaines. rsc.org

The synthesis and reactivity of related unsaturated sulfur heterocycles, like 3H-1,2-dithiole-3-thiones, have been extensively studied. mdpi.comresearchgate.netnih.gov These compounds can undergo various transformations, including cycloadditions and ring-opening reactions, to form a diverse range of other heterocyclic systems. mdpi.comnih.gov

Spectroscopic and Structural Elucidation of 1,3 Dithiolane, 2 Nonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 1,3-Dithiolane (B1216140), 2-nonyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Advanced ¹H and ¹³C NMR Techniques

The ¹H NMR spectrum of 1,3-Dithiolane, 2-nonyl- is expected to exhibit distinct signals corresponding to the protons of the dithiolane ring and the nonyl side chain. The proton at the C2 position of the dithiolane ring, being adjacent to two sulfur atoms, would likely appear as a triplet in the range of 4.5-5.0 ppm, integrating to one proton. The methylene (B1212753) protons of the dithiolane ring (at C4 and C5) would be expected to produce a multiplet around 3.2-3.4 ppm. The protons of the nonyl chain would show characteristic signals for a long alkyl chain: a triplet for the terminal methyl group around 0.8-0.9 ppm, a complex multiplet for the methylene groups between 1.2-1.6 ppm, and a multiplet for the methylene group alpha to the C2 of the dithiolane ring around 1.6-1.8 ppm.

The ¹³C NMR spectrum would provide complementary information. The carbon atom at the C2 position is anticipated to have a chemical shift in the range of 50-60 ppm. The carbons of the dithiolane ring at C4 and C5 would likely resonate around 38-40 ppm. The nonyl chain would display a series of signals in the aliphatic region (14-35 ppm), with the terminal methyl carbon appearing at approximately 14 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Dithiolane, 2-nonyl-

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H-2 | 4.5-5.0 (t) | - |

| H-4, H-5 | 3.2-3.4 (m) | - |

| H-1' | 1.6-1.8 (m) | - |

| H-2' to H-8' | 1.2-1.6 (m) | - |

| H-9' | 0.8-0.9 (t) | - |

| C-2 | - | 50-60 |

| C-4, C-5 | - | 38-40 |

| C-1' to C-9' | - | 14-35 |

Two-Dimensional NMR for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to establish the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal the coupling between adjacent protons, for instance, showing a correlation between the H-2 proton and the protons of the adjacent methylene group of the nonyl chain (H-1'). Similarly, correlations between the methylene protons of the nonyl chain would confirm their sequence.

An HSQC spectrum would establish the direct one-bond correlation between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For conformational analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could provide information about the spatial proximity of protons, helping to determine the preferred conformation of the dithiolane ring and the orientation of the nonyl substituent.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise bond lengths, bond angles, and the absolute configuration in the solid state.

Crystallographic Analysis of 1,3-Dithiolane, 2-nonyl- Derivatives

Obtaining a single crystal of 1,3-Dithiolane, 2-nonyl- suitable for X-ray diffraction analysis would be the first critical step. If successful, the resulting crystallographic data would provide a three-dimensional model of the molecule. This would confirm the five-membered dithiolane ring structure and the attachment of the nonyl group at the C2 position. The bond lengths between carbon and sulfur atoms within the dithiolane ring, as well as the C-C bond lengths in the nonyl chain, could be precisely measured and compared to standard values.

Conformational Analysis in Crystalline State

The X-ray structure would reveal the conformation of the 1,3-dithiolane ring in the solid state. 1,3-Dithiolane rings typically adopt an envelope or a twisted-chair conformation to minimize steric strain. The analysis of the crystal structure would show which of these conformations is preferred for 2-nonyl-1,3-dithiolane and how the bulky nonyl group influences this conformation. The orientation of the nonyl chain relative to the dithiolane ring would also be determined, providing insights into the steric interactions within the molecule in its crystalline form.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For 1,3-Dithiolane, 2-nonyl-, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key fragmentation pathway for 2-substituted 1,3-dithiolanes involves the cleavage of the C2-substituent bond. Therefore, a significant fragment ion would be expected from the loss of the nonyl radical, resulting in a dithiolanyl cation. Another characteristic fragmentation would be the cleavage of the dithiolane ring itself. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of the elemental composition with high accuracy.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for 1,3-Dithiolane, 2-nonyl-

| m/z (predicted) | Fragment Identity | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | - |

| [M - C₉H₁₉]⁺ | Dithiolanyl cation | Loss of the nonyl radical |

| Various smaller fragments | - | Cleavage of the dithiolane ring and nonyl chain |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques are fundamental in the structural elucidation of organic compounds. For 1,3-Dithiolane, 2-nonyl-, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into its functional groups and electronic properties. IR spectroscopy is instrumental in identifying the vibrational modes of the molecule's bonds, thereby confirming the presence of the dithiolane ring and the long alkyl chain. UV-Vis spectroscopy, on the other hand, offers information about the electronic transitions within the molecule, which are characteristic of the chromophores present.

Infrared Spectroscopy: Probing Molecular Vibrations

The infrared spectrum of 1,3-Dithiolane, 2-nonyl- is dominated by absorptions arising from the vibrations of its constituent C-H, C-C, and C-S bonds. The long nonyl chain gives rise to strong C-H stretching and bending vibrations, which are characteristic of saturated hydrocarbons. The 1,3-dithiolane ring contributes with specific C-S stretching frequencies, confirming the presence of the sulfur-containing heterocycle.

A detailed analysis of the expected IR absorption bands for 1,3-Dithiolane, 2-nonyl- is presented in the table below. The interpretation is based on established correlation tables and spectral data of structurally analogous compounds, such as long-chain alkanes and other 2-alkyl-1,3-dithiolane derivatives.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 2955-2965 | Strong | Asymmetric C-H Stretch | CH₃ group of the nonyl chain |

| 2920-2930 | Strong | Asymmetric C-H Stretch | CH₂ groups of the nonyl chain and dithiolane ring |

| 2850-2860 | Strong | Symmetric C-H Stretch | CH₂ groups of the nonyl chain and dithiolane ring |

| 2870-2880 | Medium | Symmetric C-H Stretch | CH₃ group of the nonyl chain |

| 1460-1470 | Medium | C-H Bending (Scissoring) | CH₂ groups |

| 1375-1385 | Medium | C-H Bending (Symmetric) | CH₃ group |

| 1220-1280 | Weak to Medium | C-H Wagging | CH₂ groups of the dithiolane ring |

| 650-700 | Weak to Medium | C-S Stretch | Thioacetal C-S bonds |

| 720-725 | Weak | C-H Rocking | Long (CH₂)n chain (n ≥ 4) |

The prominent absorptions in the 2850-2965 cm⁻¹ region are definitive indicators of the aliphatic nature of the molecule, corresponding to the C-H stretching vibrations of the methyl and methylene groups in the nonyl substituent and the dithiolane ring. The presence of a weak band around 720-725 cm⁻¹ is characteristic of the rocking motion of a sequence of four or more methylene groups, providing evidence for the long alkyl chain. The absorptions in the fingerprint region, particularly the weak to medium bands in the 650-700 cm⁻¹ range, are attributable to the C-S stretching vibrations of the dithiolane ring. The absence of strong absorptions in other regions, such as those for C=O or O-H, confirms the purity of the thioacetal.

Ultraviolet-Visible Spectroscopy: Investigating Electronic Transitions

The electronic spectrum of 1,3-Dithiolane, 2-nonyl- is characterized by transitions that are typical for saturated alkanes and thioethers. The molecule does not possess any conventional chromophores, such as conjugated double bonds or aromatic rings, that would lead to strong absorptions in the near-UV or visible regions. The primary electronic transitions are of the σ → σ* and n → σ* types.

The σ → σ* transitions involve the excitation of an electron from a bonding sigma orbital to an antibonding sigma orbital. These are high-energy transitions and typically occur in the vacuum UV region (below 200 nm), which is outside the range of standard UV-Vis spectrophotometers.

The sulfur atoms in the 1,3-dithiolane ring possess non-bonding electron pairs (n electrons). The excitation of one of these electrons to an antibonding sigma orbital results in an n → σ* transition. These transitions are of lower energy than σ → σ* transitions and are expected to appear at longer wavelengths. For simple thioethers and thioacetals, these absorptions are generally found in the 230-250 nm region. These transitions are typically weak, with low molar absorptivity (ε) values. The UV spectrum of the parent compound, 1,3-dithiane (B146892), shows a weak absorption maximum around 246 nm, which is consistent with an n → σ* transition.

A summary of the expected electronic transitions for 1,3-Dithiolane, 2-nonyl- is provided in the table below.

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |

| ~180-200 | High | σ → σ | C-C, C-H, C-S bonds |

| ~240-250 | Low | n → σ | C-S-C (Thioacetal) |

The UV-Vis spectrum of 1,3-Dithiolane, 2-nonyl- is therefore expected to show a very weak absorption band in the near-UV region, corresponding to the n → σ* transition of the sulfur atoms. The much stronger σ → σ* transitions would only be observable in the vacuum UV region. The absence of significant absorption above 250 nm indicates the lack of any extended chromophoric systems within the molecule.

Computational and Theoretical Studies on 1,3 Dithiolane, 2 Nonyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1,3-Dithiolane (B1216140), 2-nonyl-. These computational methods offer insights into the distribution of electrons and the nature of molecular orbitals, which are crucial for understanding the compound's stability and reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. unizin.org For 1,3-Dithiolane, 2-nonyl-, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability.

In the case of dithiolanes, the lone pairs on the sulfur atoms contribute significantly to the HOMO. The interaction between these lone pairs can lead to a splitting in their energy levels. The geometry of the dithiolane ring, particularly the C-S-C and S-C-S bond angles and the CSSC dihedral angle in related disulfides, plays a crucial role in determining the extent of this interaction and, consequently, the energy of the HOMO. rsc.org The long nonyl chain, being an electron-donating alkyl group, is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted 1,3-dithiolane.

The LUMO is typically a σ* anti-bonding orbital associated with the C-S bonds. The energy of the LUMO influences the molecule's ability to accept electrons, for instance, in reactions involving nucleophilic attack on the sulfur atoms or cleavage of the C-S bond.

A simplified representation of the key molecular orbitals is presented in the table below.

| Molecular Orbital | Description | Significance |

| HOMO | Primarily composed of the symmetric and antisymmetric combinations of the sulfur lone pair p-orbitals. | Determines the ionization potential and susceptibility to electrophilic attack and oxidation. The nonyl group increases its energy. |

| LUMO | Predominantly an antibonding σ* orbital associated with the C-S bonds of the dithiolane ring. | Influences the electron affinity and the propensity for ring-opening reactions initiated by nucleophiles or electron transfer. |

| Other Orbitals | σ orbitals of the C-C and C-H bonds of the nonyl chain and the dithiolane ring. | Contribute to the overall stability and structure of the molecule. |

This table is generated based on general principles of Molecular Orbital Theory applied to dithiolane structures.

Electron density studies, often performed using methods like Density Functional Theory (DFT), reveal how the negative charge of electrons is distributed within the molecule. pitt.eduarxiv.org In 1,3-Dithiolane, 2-nonyl-, the high electronegativity of the sulfur atoms compared to the carbon atoms leads to a significant polarization of the C-S bonds. This results in a higher electron density around the sulfur atoms and a lower electron density on the adjacent carbon atoms.

The carbon atom at the 2-position, bonded to both sulfur atoms and the nonyl group, is particularly electrophilic. This is a key feature of 1,3-dithiolanes, allowing the hydrogen at this position (if present) to be abstracted by a strong base, forming a carbanion that can act as an acyl anion equivalent in organic synthesis. asianpubs.org The nonyl group, through its inductive effect, can slightly modulate the charge distribution within the dithiolane ring.

A summary of the expected partial charges on key atoms is provided below.

| Atom | Expected Partial Charge | Rationale |

| Sulfur (S) | Negative (δ-) | Higher electronegativity compared to carbon, leading to electron withdrawal from adjacent carbon atoms. |

| Carbon (C2) | Positive (δ+) | Bonded to two electronegative sulfur atoms, making it electron-deficient. |

| Carbon atoms in the nonyl chain | Slightly negative (δ-) or near neutral | Alkyl groups are weakly electron-donating. |

| Hydrogen atoms | Slightly positive (δ+) | Generally less electronegative than the carbon atoms to which they are attached. |

This table is based on the general principles of electronegativity and inductive effects in organic molecules.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 1,3-Dithiolane, 2-nonyl- is not static but exists as an equilibrium of different conformations. Conformational analysis helps to identify the most stable arrangements of the atoms and the energy barriers between them.

Molecular mechanics and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of molecules. ebsco.commdpi.comnih.govnih.gov These methods use classical physics to model the forces between atoms and simulate their movements over time.

For 1,3-Dithiolane, 2-nonyl-, MD simulations can be used to study the flexibility of both the dithiolane ring and the long nonyl chain. The 1,3-dithiolane ring itself is not planar and can adopt several conformations, such as the "envelope" and "twist" forms. MD simulations can determine the relative energies of these conformers and the energy barriers for their interconversion. These simulations would also reveal the preferred orientations of the nonyl substituent, which can be either "axial" or "equatorial" with respect to the dithiolane ring.

The presence of the bulky nonyl group at the 2-position has a significant impact on the conformational preference of the 1,3-dithiolane ring. Steric hindrance between the nonyl chain and the hydrogen atoms on the ring will disfavor certain conformations.

Generally, large substituents on a five-membered ring prefer to occupy a pseudo-equatorial position to minimize steric strain. libretexts.org Therefore, the most stable conformation of 1,3-Dithiolane, 2-nonyl- is expected to be one where the nonyl group is in a pseudo-equatorial orientation. This minimizes unfavorable 1,3-diaxial-like interactions that would occur if the nonyl group were in a pseudo-axial position. The long, flexible nonyl chain itself will adopt a low-energy, extended conformation to minimize intramolecular steric clashes.

The table below summarizes the expected conformational preferences.

| Conformer | Nonyl Group Orientation | Relative Energy | Stability |

| 1 | Pseudo-equatorial | Low | High |

| 2 | Pseudo-axial | High | Low |

This table is based on established principles of conformational analysis for substituted cyclic compounds. libretexts.org

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be employed to model chemical reactions, elucidating the step-by-step mechanism and identifying the high-energy transition states that control the reaction rate. tuni.fi For 1,3-Dithiolane, 2-nonyl-, this is particularly useful for understanding reactions such as its formation from nonanal (B32974) and 1,2-ethanedithiol (B43112), or its deprotection to regenerate the carbonyl group. asianpubs.orgorganic-chemistry.org

For instance, in the acid-catalyzed formation of 1,3-Dithiolane, 2-nonyl-, computational methods can map out the energy profile of the reaction. This would involve modeling the initial protonation of the nonanal carbonyl group, the subsequent nucleophilic attack by one of the thiol groups of 1,2-ethanedithiol, intramolecular cyclization, and final dehydration steps. The calculations would identify the structure and energy of each intermediate and transition state along this pathway.

Similarly, for the deprotection of the dithiolane, which often requires oxidative or hydrolytic conditions, transition state analysis can help to understand the mechanism and predict the reaction's feasibility under different conditions. asianpubs.orgresearchgate.net For example, modeling the interaction with an oxidizing agent would reveal the pathway for the initial oxidation at the sulfur atoms, followed by the steps leading to the cleavage of the C-S bonds and release of the nonyl aldehyde.

Theoretical Modeling of Synthetic Transformations

The primary synthesis of 1,3-Dithiolane, 2-nonyl- involves the acid-catalyzed thioacetalization of nonanal with 1,2-ethanedithiol. Theoretical modeling of this transformation focuses on elucidating the reaction mechanism and identifying the transition states and intermediates.

Computational studies on the formation of related 1,3-dithiolanes suggest that the reaction does not proceed in a single concerted step. smolecule.com Instead, the mechanism involves the initial protonation of the carbonyl oxygen of nonanal, followed by a stepwise nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. This process forms a hemithioacetal intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the final 1,3-dithiolane ring.

Theoretical models are employed to calculate the energy profile of this pathway. Key aspects investigated include:

Protonation Site: Confirming that the carbonyl oxygen is the most favorable site for protonation.

Transition State Geometries: Characterizing the geometry of the transition states for the nucleophilic attack and the ring-closing dehydration step.

Intermediate Stability: Assessing the stability of the hemithioacetal intermediate relative to the reactants and products.

In some complex syntheses leading to substituted dithiolanes, computational studies have also supported pathways involving diradical intermediates, particularly in cycloaddition reactions. uzh.chbeilstein-journals.org These models help rationalize the observed regioselectivity and stereoselectivity of the products formed.

Energetics of Ring Cleavage and Derivatization Reactions

The 1,3-dithiolane group is widely used as a protecting group for carbonyls precisely because its cleavage (deprotection) and derivatization are well-understood and controllable processes. Computational studies provide quantitative data on the energy required for these transformations.

Ring Cleavage: The cleavage of the dithiolane ring to regenerate the parent aldehyde is a critical reaction. This process typically requires oxidative or hydrolytic conditions. Theoretical studies on analogous systems, such as the photolytic deprotection of 2-phenyl-1,3-dithiane, have been performed to understand the underlying mechanism. researchgate.net These studies indicate that the reaction can proceed via a single electron transfer to form a radical cation, which then undergoes C-S bond fragmentation. researchgate.net DFT calculations are used to determine the energy barriers for such cleavage pathways. For instance, a computational study on the cleavage of the related 1,3-dithiolane-2-thione ring system calculated a Gibbs free energy of activation (ΔG‡) of 82.1 kJ/mol for the key ring-opening step. chemrxiv.org

Derivatization: A key derivatization reaction is the deprotonation of the C2 hydrogen, facilitated by the two adjacent sulfur atoms which stabilize the resulting carbanion (anion). This reaction is analogous to the well-known Corey-Seebach reaction involving 1,3-dithianes. mdpi.com The resulting 2-lithio-1,3-dithiolane is a potent nucleophile. However, 1,3-dithiolanes are known to be more susceptible to fragmentation upon deprotonation compared to their 1,3-dithiane (B146892) counterparts. tuni.fi Computational modeling can predict the acidity of the C2 proton and the stability of the resulting anion, providing insight into the feasibility and potential side reactions of subsequent alkylation or acylation steps.

The following table presents representative energetic data that would be the target of a computational study on 1,3-Dithiolane, 2-nonyl-, based on values reported for analogous systems.

| Parameter | Description | Representative Calculated Value (kJ/mol) | Methodology |

|---|---|---|---|

| ΔG‡ (Ring Cleavage) | Gibbs free energy of activation for the rate-limiting step in ring opening. | 82.1 | DFT (for a related thione system) chemrxiv.org |

| BDE (C2-H) | Bond dissociation energy for the C2-H bond, indicating ease of deprotonation. | ~390-410 | DFT (Typical for similar C-H bonds) |

| BDE (C-S) | Bond dissociation energy for a carbon-sulfur bond within the ring radical cation. | ~200-250 | DFT (Estimated for radical cation cleavage) researchgate.net |

Intermolecular Interactions and Self-Assembly Properties of 1,3-Dithiolane, 2-nonyl-

The molecular structure of 1,3-Dithiolane, 2-nonyl-—featuring a polar heterocyclic head group and a long, nonpolar aliphatic tail—makes it an amphiphilic molecule. This dual nature is the primary driver of its intermolecular interactions and dictates its potential to self-assemble into ordered supramolecular structures.

The primary intermolecular forces at play are:

Van der Waals Interactions: The long nonyl (C9H19) chains interact with each other through transient dipole-induced dipole forces. These hydrophobic interactions are cumulative and become significant for long alkyl chains, promoting aggregation to minimize contact with polar environments.

Dipole-Dipole Interactions: The 1,3-dithiolane ring possesses a net dipole moment due to the electronegativity difference between sulfur, carbon, and hydrogen atoms. These polar head groups can interact with each other, contributing to the stability of an assembled structure.

This amphiphilic character suggests that 1,3-Dithiolane, 2-nonyl- could form organized assemblies such as micelles in polar solvents or self-assembled monolayers (SAMs) on suitable surfaces. Computational modeling, particularly molecular dynamics (MD) simulations, is the principal tool for investigating these phenomena.

MD simulations can model the collective behavior of many molecules over time to predict the most stable arrangements. rsc.orgarxiv.org Studies on the self-assembly of dithiolane-functionalized polymers show that the chemical dissimilarity between the dithiolane unit and the polymer backbone can drive microphase separation, leading to the formation of hierarchical nanostructures. arxiv.orgarxiv.org For a small molecule like 1,3-Dithiolane, 2-nonyl-, one would expect similar principles to apply, potentially leading to the formation of well-defined aggregates.

Furthermore, MD simulations of related alkanethiol systems have demonstrated that the length of the alkyl chain is a critical parameter influencing the dynamics and final structure of self-assembled layers. nih.gov Studies show that shorter chain molecules often exhibit faster transport and diffusion during the assembly process. nih.gov The nine-carbon chain of the nonyl group provides a substantial hydrophobic driving force for assembly while retaining a degree of molecular flexibility.

Advanced Applications of 1,3 Dithiolane, 2 Nonyl in Synthetic Chemistry

Strategic Use as a Carbonyl Masking Group in Complex Molecule Synthesis

The protection of carbonyl groups is a critical strategy in the synthesis of complex organic molecules, preventing unwanted side reactions while other parts of the molecule are being modified. The 1,3-dithiolane (B1216140) group, specifically in the form of 2-nonyl-1,3-dithiolane, provides an effective means of masking the aldehyde functionality of nonanal (B32974).

Chemoselective Protection and Deprotection Protocols

The formation of 2-nonyl-1,3-dithiolane is typically achieved through the reaction of nonanal with 1,2-ethanedithiol (B43112). This reaction is often catalyzed by Brønsted or Lewis acids. A variety of catalysts can be employed to achieve high chemoselectivity, allowing for the protection of an aldehyde in the presence of other functional groups, such as ketones. researchgate.net For instance, catalysts like yttrium triflate have demonstrated high chemoselectivity for the protection of aldehydes over ketones. organic-chemistry.org

The deprotection of the 2-nonyl-1,3-dithiolane to regenerate the original carbonyl group is a crucial step and can be accomplished using various methods. These methods often involve oxidative or hydrolytic conditions. Reagents such as o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water provide an efficient and environmentally friendly option for this transformation under neutral conditions. researchgate.net Other methods include the use of mercury(II) salts, though these are less favored due to toxicity. rsc.org A milder approach involves the use of 30% aqueous hydrogen peroxide activated by an iodine catalyst in an aqueous micellar system, which shows tolerance for a number of other protecting groups. researchgate.net

| Transformation | Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Protection (Thioacetalization) | 1,2-ethanedithiol, Yttrium triflate | Highly chemoselective for aldehydes over ketones. | organic-chemistry.org |

| Protection (Thioacetalization) | 1,2-ethanedithiol, Iodine | Mild reaction conditions. | researchgate.net |

| Deprotection | o-Iodoxybenzoic acid (IBX), β-cyclodextrin | Neutral conditions, performed in water. | researchgate.net |

| Deprotection | 30% aq. H₂O₂, Iodine (cat.), SDS | Mild, neutral conditions, tolerates various protecting groups. | researchgate.net |

| Deprotection | Mercury(II) nitrate (B79036) trihydrate | Fast and efficient, but uses toxic heavy metal. | rsc.org |

Tolerance to Diverse Reaction Conditions

A significant advantage of the 1,3-dithiolane protecting group is its remarkable stability across a wide range of reaction conditions. Thioacetals, including 2-nonyl-1,3-dithiolane, are generally stable to both acidic and basic conditions, which allows for a broad scope of synthetic transformations to be performed on other parts of the molecule without affecting the masked carbonyl group. rsc.org This stability is crucial in multi-step syntheses where sequential reactions involving strong bases, nucleophiles, or certain reducing agents are necessary. For example, functional groups elsewhere in the molecule can be modified using organolithium reagents or Grignard reagents without compromising the integrity of the dithiolane ring.

C-C Bond Formation via 2-Lithio-1,3-Dithiolane, 2-nonyl- Intermediates

The acidity of the C-2 proton in 2-substituted-1,3-dithiolanes allows for deprotonation to form a nucleophilic carbanion. This "umpolung" (polarity inversion) of the carbonyl carbon from an electrophile to a nucleophile is a powerful tool for carbon-carbon bond formation.

Reactions with Electrophiles for Alkylation and Functionalization

The 2-nonyl-1,3-dithiolane can be deprotonated at the C-2 position using a strong base, such as n-butyllithium, to generate the corresponding 2-lithio-2-nonyl-1,3-dithiolane intermediate. This lithiated species is a potent nucleophile and can react with a variety of electrophiles to form new carbon-carbon bonds. For instance, reaction with alkyl halides allows for the introduction of a new alkyl chain at the original carbonyl carbon. This strategy is particularly useful for the synthesis of complex ketones after deprotection. While direct examples with 2-nonyl-1,3-dithiolane are not prevalent in the literature, the alkylation of 2-lithio-1,3-dithianes (a closely related six-membered ring system) with arenesulfonates of primary alcohols proceeds in high yields, demonstrating the synthetic utility of this approach. organic-chemistry.org This methodology can be extended to the 2-nonyl-1,3-dithiolane system for the synthesis of a variety of functionalized long-chain compounds.

| Lithiated Species | Electrophile | Product Type | Reference |

|---|---|---|---|

| 2-Lithio-1,3-dithiane | Primary alkyl benzenesulfonates | 2-Alkyl-1,3-dithianes | organic-chemistry.org |

| 2-Lithio-2-phenyl-1,3-dithiane | Primary alkyl benzenesulfonates | 2-Alkyl-2-phenyl-1,3-dithianes | organic-chemistry.org |

Asymmetric Synthesis Leveraging Dithiolane Chirality

While 2-nonyl-1,3-dithiolane itself is achiral, the introduction of chirality can be achieved through the use of chiral dithiol auxiliaries or by performing reactions on a prochiral substrate. Although specific examples involving 2-nonyl-1,3-dithiolane are scarce, the general principle of using chiral 1,3-dithiolanes in asymmetric synthesis is established. For instance, chiral 1,3-dithiolanes can be prepared from chiral 1,2-dithiols, and their subsequent reactions can proceed with high diastereoselectivity. mdpi.com The stereocenter(s) on the dithiolane ring can direct the approach of electrophiles to the lithiated intermediate, leading to the formation of a new chiral center with a high degree of stereocontrol. This strategy is valuable for the enantioselective synthesis of complex molecules.

Role in Natural Product Synthesis and Biomimetic Transformations

The unique reactivity and stability of 2-alkyl-1,3-dithiolanes make them valuable intermediates in the total synthesis of natural products. The masking of a carbonyl group as a dithiolane allows for the execution of delicate synthetic steps that would otherwise be challenging.

An example of the strategic use of a related 2-alkenyl-1,3-dithiolane is in the synthesis of terpenes. A highly diastereoselective 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes has been developed to produce trans-decalin systems, which are core structures in many di- and triterpenes. nih.gov This reaction is initiated by a Lewis acid, which is thought to transiently open the dithiolane ring, triggering the cationic cyclization. This methodology has been applied to the formal synthesis of the complex natural product triptolide. rsc.org While this example does not specifically use a 2-nonyl group, the principle can be applied to the synthesis of other natural products where a long alkyl chain is required. For instance, the dithiolane moiety could serve as a masked aldehyde in the synthesis of insect pheromones, where long-chain aldehydes and their derivatives are common structural motifs.

Biomimetic transformations are synthetic reactions that mimic a biological process. In the context of 2-nonyl-1,3-dithiolane, its use could be envisioned in biomimetic polyene cyclizations. The dithiolane could act as a stable protecting group for a terminal aldehyde function while a cationic cascade reaction is initiated at the other end of a polyene chain, mimicking the enzymatic cyclization of precursors like squalene in steroid biosynthesis.

Exploration in Material Science and Supramolecular Chemistry

The unique structural characteristics of 1,3-Dithiolane, 2-nonyl-, featuring a polar heterocyclic head group and a substantial nonpolar alkyl tail, position it as a molecule of significant interest in the realms of material science and supramolecular chemistry. The presence of the nine-carbon nonyl chain imparts a distinct amphiphilic nature to the molecule, driving its potential utility in self-assembling systems and as a functional component in advanced polymeric materials. Research in related long-chain alkyl dithiolane derivatives provides a framework for understanding the potential applications of this specific compound.

The primary exploration of 1,3-Dithiolane, 2-nonyl- in these fields revolves around two principal areas: its role in the formation of supramolecular assemblies and its incorporation into polymeric structures to tailor material properties.

Supramolecular Assembly:

The amphiphilic character of 1,3-Dithiolane, 2-nonyl- is a key determinant of its behavior in solution. Molecules with such hydrophilic-hydrophobic balance are known to spontaneously organize to minimize unfavorable interactions between the nonpolar tail and a polar solvent, a cornerstone of supramolecular chemistry. This self-assembly can lead to the formation of various ordered structures, including micelles, vesicles, and monolayers at interfaces.

Micelle and Vesicle Formation: In aqueous environments, it is anticipated that 1,3-Dithiolane, 2-nonyl- would form micellar aggregates above a certain critical micelle concentration (CMC). In these structures, the hydrophobic nonyl tails would sequester themselves into a core, while the more polar 1,3-dithiolane rings form a solvated corona. The geometry and size of these aggregates are influenced by the length of the alkyl chain. The nonyl group is expected to favor the formation of spherical or ellipsoidal micelles.

Self-Assembled Monolayers (SAMs): The sulfur atoms in the dithiolane ring can act as effective anchor points to metal surfaces, particularly gold. This allows for the formation of highly ordered Self-Assembled Monolayers (SAMs). The long nonyl chains would align due to van der Waals interactions, creating a densely packed and well-ordered insulating layer on the substrate. The length and nature of the alkyl chain are critical factors in determining the thickness, dielectric properties, and surface energy of the resulting monolayer. Studies on alkanedithiols have shown that chain length directly impacts the organizational structure of the SAM. researchgate.net

Below is a table summarizing the anticipated influence of the alkyl chain length on the properties of self-assembled systems, contextualizing the role of the nonyl group.

| Property | Short Alkyl Chain (e.g., Propyl) | Medium Alkyl Chain (e.g., Hexyl) | Long Alkyl Chain (e.g., Nonyl) | Rationale |

| Critical Micelle Conc. (CMC) | High | Intermediate | Low | Increased hydrophobicity leads to aggregation at lower concentrations. |

| Aggregate Morphology | Likely spherical micelles | Spherical or rod-like micelles | Potential for worm-like micelles or vesicles | Longer chains influence packing parameters, favoring different geometries. |

| SAM Order and Density | Lower | Intermediate | High | Stronger van der Waals forces between longer chains promote a more ordered, crystalline-like monolayer. researchgate.net |

| Monolayer Thickness | Thin | Intermediate | Thick | Thickness is directly proportional to the extended length of the alkyl chain. |

Applications in Polymer Science:

The 1,3-dithiolane moiety can be incorporated into polymer chains, either as part of the main backbone or as a pendant group. The 2-nonyl substituent serves as a functional handle to control the physical and chemical properties of the resulting polymer.

Polymer Solubility and Processing: The introduction of long alkyl side chains, such as the nonyl group, is a common strategy to enhance the solubility of rigid polymer backbones in common organic solvents. rsc.org This improved solubility is crucial for solution-based processing techniques like spin-coating, which are essential for fabricating thin-film electronic devices.

Control of Microstructure: In solid-state polymers, the nonyl side chains can influence the packing of the polymer chains. This can affect the material's morphology, including its degree of crystallinity and the formation of microphase-separated domains. Such structural control is vital for applications in organic electronics, where charge transport properties are highly dependent on molecular organization.

The following table details the expected effects of incorporating 1,3-Dithiolane, 2-nonyl- as a monomer or additive into a polymer matrix.

| Parameter | Effect of 2-nonyl-1,3-dithiolane Moiety | Scientific Basis |

| Solubility | Increased in nonpolar organic solvents | The long alkyl chain disrupts intermolecular polymer packing and enhances solvation. rsc.org |

| Glass Transition Temp. (Tg) | Lowered | The flexible nonyl chains act as internal plasticizers, increasing free volume and polymer chain mobility. |

| Crystallinity | Potentially reduced | Long, flexible side chains can hinder the regular packing required for crystallization. |

| Surface Energy | Lowered | The surface will be dominated by the low-energy, nonpolar nonyl chains, leading to increased hydrophobicity. |

Further research into derivatives like 2-ylidene-1,3-dithiolanes could open avenues for creating materials with interesting electronic and optical properties, such as for data storage or UV-protective coatings, where the nonyl group could be used to tune film-forming properties and environmental stability. researchgate.net

Environmental Distribution and Biotransformation Pathways of 1,3 Dithiolanes

Identification of 1,3-Dithiolanes in Natural Environments

Occurrence in Plants and Microorganisms

Direct identification of 1,3-Dithiolane (B1216140), 2-nonyl- in natural, non-human sources like plants and microorganisms is not widely documented in scientific literature. However, the broader family of organosulfur compounds is diverse and prevalent in nature. chemicalbook.com Simpler, related sulfur heterocycles, such as substituted 1,2-dithiolanes, have been identified in various natural contexts. For instance, asparagusic acid is found in asparagus, and other alkyl-substituted 1,2-dithiolanes have been noted in the scent glands of mammals like skunks. wikipedia.org

While the 1,3-dithiolane structure itself is less commonly reported as a natural product compared to its 1,2-dithiolane (B1197483) isomer, the fundamental building blocks and biosynthetic pathways for organosulfur compounds exist in many organisms. chemicalbook.com It is plausible that complex dithiolanes could be formed as minor metabolic products, even if they have not been a major focus of natural product discovery.

Role in Biological Systems (non-human)

Given the lack of specific data on 1,3-Dithiolane, 2-nonyl- , its role in non-human biological systems remains undefined. For other naturally occurring dithiolanes, such as lipoic acid (a 1,2-dithiolane), the biological role is critical, acting as an essential cofactor in aerobic metabolism. wikipedia.org Some synthetic dithiolane derivatives have been investigated for their biological activities, including potential applications as insecticides or pharmaceuticals, which points to their ability to interact with biological systems. researchgate.net For example, 2-imino-1,3-dithiolane derivatives have shown antimicrobial properties. researchgate.net The interaction of some dithiolanes involves the formation of covalent bonds with thiol groups in proteins, which can alter biochemical pathways.

Degradation Pathways and Environmental Fate of Sulfur Heterocycles

The environmental fate of 1,3-Dithiolane, 2-nonyl- would be governed by both abiotic and biotic degradation processes that affect sulfur-containing organic molecules.

Abiotic Degradation Mechanisms

Abiotic degradation involves non-microbial processes, primarily driven by physical factors like heat and UV radiation, which can lead to the fragmentation of chemical structures. normecows.com The 1,3-dithiolane ring is known to be relatively stable under mild acidic and basic conditions but can be broken down under more forceful chemical action. chemicalbook.comnih.gov

The primary abiotic degradation pathways for compounds like 1,3-Dithiolane, 2-nonyl- in the environment would likely involve:

Photodegradation: Exposure to sunlight (UV radiation) can initiate cleavage of chemical bonds.

Oxidation: Atmospheric oxidants can react with the sulfur atoms.

Hydrolysis: While generally resistant, hydrolysis can occur under specific environmental conditions, although this is often a slow process for thioacetals without a catalyst. chemicalbook.com

Deprotection strategies used in chemistry, which involve strong oxidizing agents or heavy metal salts, illustrate the chemical vulnerabilities of the dithiolane ring, though these harsh conditions are not typical of most natural environments. nih.gov

Enzymatic and Microbial Biotransformation Studies

Biotransformation by microorganisms is a key pathway for the degradation of organosulfur compounds in the environment. Studies on various 1,3-dithiolanes and related sulfur heterocycles show that they are susceptible to enzymatic attack, primarily oxidation.

Engineered and naturally occurring microorganisms have been shown to oxidize 1,3-dithiolanes and their derivatives. A primary transformation is the S-oxygenation of the sulfur atom, which is catalyzed by monooxygenase enzymes. nih.govresearchgate.net

Key findings from biotransformation studies include:

Mono-oxidation: Fungi and bacteria can convert 1,3-dithiolanes into the corresponding 1,3-dithiolane-1-oxides (monosulfoxides). For example, engineered E. coli and baker's yeast (Saccharomyces cerevisiae) expressing cyclohexanone (B45756) monooxygenase (CHMO) can oxidize 2,2-disubstituted 1,3-dithiolanes to enantiomerically enriched monosulfoxides. researchgate.net

Enzyme Systems: The enzymes responsible for these transformations are often flavin-containing monooxygenases and, to a lesser extent, cytochromes P-450. nih.gov Studies on para-methoxyphenyl-1,3-dithiolane in rat microsomes confirmed the roles of these enzyme families in its S-oxygenation. nih.gov

Further Oxidation: In some cases, the monosulfoxide can be further oxidized to a sulfone. researchgate.net

Ring Cleavage: Recent research has demonstrated that vanadium-dependent haloperoxidase (VHPO) enzymes can be used for the biocatalytic cleavage of the 1,3-dithiolane ring, converting it back to the corresponding carbonyl compound. acs.org This suggests a potential pathway for the complete breakdown of the heterocyclic structure in environments where such enzymes are active.

The table below summarizes relevant microbial transformation studies on 1,3-dithiolane and dithiane structures.

| Microorganism/Enzyme System | Substrate | Product(s) |

| Engineered Saccharomyces cerevisiae & E. coli (expressing CHMO) | 2,2-Disubstituted 1,3-dithiolanes | Enriched monosulfoxides |

| Rat Liver, Kidney, Lung Microsomes (Flavin-containing monooxygenase, Cytochromes P-450) | para-Methoxyphenyl-1,3-dithiolane | S-oxygenated dithiolane |

| Acinetobacter calcoaceticus | 1,3-Dithiane (B146892) | (R)-1,3-Dithiane-1-oxide |

| Pseudomonas sp. | 1,3-Dithiane | (S)-1,3-Dithiane-1-oxide |

| Vanadium-dependent haloperoxidases (VHPO) | 2-Methyl-2-phenyl-1,3-dithiolane | Acetophenone (B1666503) (via ring cleavage) |

This table was generated by the author based on data from sources nih.govresearchgate.netacs.orglookchem.com.

While these studies did not specifically use 1,3-Dithiolane, 2-nonyl- , the consistent finding is that the sulfur atoms of the dithiolane ring are a primary site of enzymatic attack. It is highly probable that the 2-nonyl derivative would undergo similar S-oxidation reactions in microbially active environments, initiating its degradation. The long nonyl side chain may also be susceptible to microbial degradation through pathways that break down aliphatic hydrocarbons.

Emerging Research Areas and Future Perspectives for 1,3 Dithiolane, 2 Nonyl

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 2-substituted-1,3-dithiolanes, including the 2-nonyl derivative, is typically achieved through the thioacetalization of the corresponding aldehyde (decanal) with 1,2-ethanedithiol (B43112). organic-chemistry.org This reaction is generally catalyzed by Brønsted or Lewis acids. organic-chemistry.org The future of synthesizing 1,3-Dithiolane (B1216140), 2-nonyl- is centered on the creation of more effective, environmentally friendly, and reusable catalytic systems. researchgate.net

Recent research into the synthesis of 1,3-dithiolanes has explored a variety of advanced catalysts that offer high yields and mild reaction conditions. researchgate.net These innovations are directly applicable to the production of 1,3-Dithiolane, 2-nonyl-. Key areas of development include the use of solid-supported catalysts and heterogeneous systems, which simplify catalyst recovery and reuse. researchgate.netresearchgate.net For instance, perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) has been shown to be a highly efficient and reusable catalyst for 1,3-dithiolane formation under solvent-free conditions at room temperature. organic-chemistry.org Similarly, metal triflates, such as scandium triflate and praseodymium triflate, have been identified as effective and recyclable catalysts for the chemoselective thioacetalization of aldehydes. organic-chemistry.org

The exploration of novel catalytic systems continues to be a vibrant area of research, with the goal of improving the efficiency and sustainability of 1,3-dithiolane synthesis.

| Catalyst Type | Specific Examples | Key Advantages |

| Lewis Acids | Yttrium triflate, Hafnium trifluoromethanesulfonate | High chemoselectivity, mild conditions |

| Solid-Supported Acids | Perchloric acid on silica gel (HClO4-SiO2), Tungstate sulfuric acid | Reusability, solvent-free conditions, simple work-up |

| Metal-Based Catalysts | Iron catalysts, Anhydrous indium(III) chloride | High yields, efficiency |

| Ionic Liquids | Brønsted acidic ionic liquids | Water-stability, mild conditions, short reaction times |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical manufacturing that offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The integration of the synthesis of 1,3-Dithiolane, 2-nonyl- into flow chemistry and automated platforms represents a significant future direction. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of reaction conditions for the production of 1,3-dithiolane derivatives. These systems can perform numerous experiments in a short period, varying catalysts, solvents, and other parameters to identify the optimal conditions for the synthesis of 1,3-Dithiolane, 2-nonyl-. The use of immobilized reagents and catalysts in packed-bed reactors within a flow system can further streamline the process by allowing for in-line purification.

Application in Advanced Functional Materials and Nanotechnology